![molecular formula C11H22O2Si B2857870 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one CAS No. 939775-62-9](/img/structure/B2857870.png)

3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

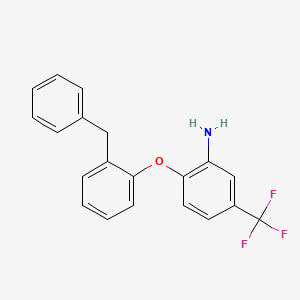

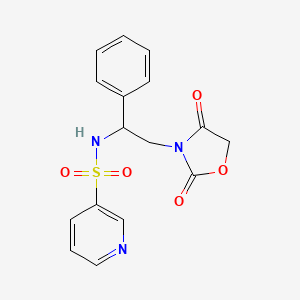

“3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one” is a chemical compound with the molecular formula C11H22O2Si . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclobutanone ring with a tert-butyldimethylsilyl ether group attached to it . The InChI code for this compound is not available in the search results.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 214.38 .Scientific Research Applications

Cycloaddition Reactions and Heterocycle Formation

Cyclobutane derivatives, similar to 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one, are often involved in cycloaddition reactions. For instance, [2 + 2]-cycloaddition reactions have been used to synthesize four-membered heterocycles, demonstrating the utility of silyl-substituted compounds in accessing structurally complex and functionally diverse heterocycles (Niesmann et al., 1996). These reactions are pivotal for the synthesis of pharmaceuticals and materials with unique properties.

Photocatalysis and Photochemical Transformations

Silyl-substituted cyclobutane compounds are also explored in photochemical studies, where their unique reactivity under light irradiation is utilized to construct novel molecular architectures. The study of disilene and silylene additions to alkenes and 1,3-dienes, resulting in cycloaddition products, illustrates the role of silyl groups in facilitating photochemical transformations, offering pathways to synthesize compounds with potential applications in material science and as intermediates in organic synthesis (Weidenbruch et al., 1994).

Carbocation Chemistry and Solvent Effects

Research on 3-substituted-1-(trimethylsilylmethyl)cyclobutyl cations has shed light on the stereochemistry of solvent capture reactions. These studies provide insights into the behavior of β-trimethylsilyl carbocationic intermediates, which are relevant for understanding reaction mechanisms and designing new synthetic routes (Creary, 2023).

Scale-Up Synthesis and Material Applications

The scalability of synthesis methods involving cyclobutane derivatives, including those with silyl substituents, has been explored for the production of biologically active compounds and materials. For example, continuous photo flow synthesis has been applied to the scale-up synthesis of cyclobutane derivatives, highlighting the potential of these methods in industrial applications (Yamashita et al., 2019).

Safety and Hazards

Properties

IUPAC Name |

3-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-8-9-6-10(12)7-9/h9H,6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWSISGQYMLJFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CC(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2857790.png)

![5-bromo-2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2857798.png)

![1-(1-Adamantyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B2857808.png)

![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2857809.png)

![2-Hydroxy-4-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B2857810.png)